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Compound of Interest

Compound Name:
Pentakis(dimethylamino)tantalum(

V)

Cat. No.: B008851 Get Quote

For researchers and professionals in materials science and semiconductor fabrication, the

choice of deposition technique for thin films is critical. Tantalum Nitride (TaN) is a key material,

particularly as a diffusion barrier for copper interconnects. This guide provides a detailed

comparison of two common Atomic Layer Deposition (ALD) techniques for TaN films using the

precursor Pentakis(dimethylamino)tantalum (PDMAT): thermal ALD and Plasma-Enhanced

ALD (PEALD).

Quantitative Data Comparison
The selection between thermal ALD and PEALD often depends on the desired film properties.

The following table summarizes the key quantitative differences between TaN films deposited

by these two methods using PDMAT.
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Property Thermal ALD of TaN PEALD of TaN

Resistivity

> 1000 µΩ-cm[1][2] - 70

mΩ·cm (under specific

conditions)[3]

200-500 µΩ-cm[1][2] (~2000

µΩ-cm in another study[4][5])

Density
~9 g/cm³[1][2] (~90% of

PEALD TaN density[4])

11-13 g/cm³[1][2] (11.6 g/cm³

in another study[4][5])

Impurity Content
Higher carbon and oxygen

content[6]

Lower carbon and oxygen

content[6]

Growth Rate
~0.6 Å/cycle (with NH₃ at

300°C)[3]

Generally higher than thermal

ALD[7]

Copper Diffusion Barrier

Property
Less effective[1][2] Superior[1][2]

Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are

representative protocols for both thermal and PEALD of TaN using PDMAT.

Thermal Atomic Layer Deposition of TaN

This process relies on thermal energy to drive the surface reactions.

Precursor and Reactant:

Tantalum Precursor: Pentakis(dimethylamino)tantalum (PDMAT)[3][4]

Nitrogen Source/Reactant: Ammonia (NH₃)[3][4]

Deposition Parameters:

Substrate Temperature: 200-375°C. An ALD window is often observed between 200-

300°C[3].

PDMAT Pulse: A pulse of PDMAT vapor is introduced into the reactor.
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Purge: The reactor is purged with an inert gas (e.g., Ar, N₂) to remove unreacted PDMAT

and byproducts.

NH₃ Pulse: A pulse of ammonia gas is introduced to react with the chemisorbed PDMAT

on the substrate surface.

Purge: A final purge with inert gas removes unreacted ammonia and reaction byproducts,

completing one ALD cycle.

Plasma-Enhanced Atomic Layer Deposition of TaN

PEALD utilizes plasma to provide the energy for the surface reactions, allowing for deposition

at lower temperatures and resulting in different film properties.

Precursor and Reactant:

Tantalum Precursor: Pentakis(dimethylamino)tantalum (PDMAT)[4][5]

Plasma Source: A mixed remote hydrogen (H₂) and ammonia (NH₃) plasma is commonly

used[4][5]. Other options include N₂ or NH₃ plasma[8].

Deposition Parameters:

Substrate Temperature: Typically around 275°C[4][5].

PDMAT Pulse: PDMAT vapor is pulsed into the chamber.

Purge: The chamber is purged with an inert gas.

Plasma Exposure: The substrate is exposed to the H₂/NH₃ plasma. For example, a 600W

plasma exposure can be used[5].

Purge: A final inert gas purge completes the cycle.

Logical Relationship Diagram
The following diagram illustrates the comparative workflow and resulting properties of Thermal

ALD versus PEALD for TaN deposition from PDMAT.
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Shared InputsThermal ALD Process PEALD Process

Thermal ALD Film Properties PEALD Film Properties

PDMAT Precursor

Thermal Energy
(200-375°C)

Plasma Energy
(~275°C, 600W)

SubstrateNH₃ Reactant

Thermal ALD TaN Film

High Resistivity
(>1000 µΩ-cm)

Lower Density
(~9 g/cm³)

Higher Impurities
(C, O)

H₂/NH₃ Plasma

PEALD TaN Film

Low Resistivity
(200-500 µΩ-cm)

Higher Density
(11-13 g/cm³)

Lower Impurities
(C, O)

Click to download full resolution via product page

Comparison of Thermal ALD and PEALD of TaN from PDMAT.

In summary, PEALD generally produces TaN films with lower resistivity, higher density, and

fewer impurities compared to thermal ALD when using PDMAT. These improved properties

make PEALD TaN a better candidate for applications requiring robust copper diffusion barriers.

However, the choice of method will ultimately depend on the specific requirements of the

device and the trade-offs between film properties, process complexity, and cost.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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